

Unveiling the Intricate Architecture of Odonicin: A Technical Guide

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Compound of Interest

Compound Name: *Odonicin*

Cat. No.: *B13382169*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Odonicin, a diterpenoid natural product, presents a complex and intriguing chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure of **Odonicin**, including its molecular formula, IUPAC name, and CAS registry number. While detailed experimental protocols and extensive biological activity data for **Odonicin** remain limited in publicly accessible literature, this document lays the foundational chemical information crucial for researchers and drug development professionals interested in exploring this molecule.

Chemical Identity and Structure

Odonicin is classified as a diterpenoid, a class of organic compounds composed of four isoprene units. Its chemical structure is characterized by a complex polycyclic system.

Table 1: Chemical Identifiers of **Odonicin**

Identifier	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₇	[1]
IUPAC Name	(4aR,5S,6aS,7R,9R,11aS,11bS)-6-hydroxy-4,4-dimethyl-8-methylene-1-oxo-4,4a,5,6,7,8,9,10,11,11a-decahydro-1H-6,11b-(epoxymethano)-6a,9-methanocyclohepta[a]naphthalene-5,7-diyl diacetate	[1]
CAS Number	51419-51-3	[1]
Molecular Weight	430.49 g/mol	

The IUPAC name provides a systematic and unambiguous description of the molecule's stereochemistry and connectivity. The structure features a rigid cage-like framework with multiple chiral centers, highlighting the stereochemical complexity of this natural product.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of **Odonicin** are not readily available, some basic characteristics can be inferred from its structure and are reported by chemical suppliers.

Table 2: Reported Physicochemical Properties of **Odonicin**

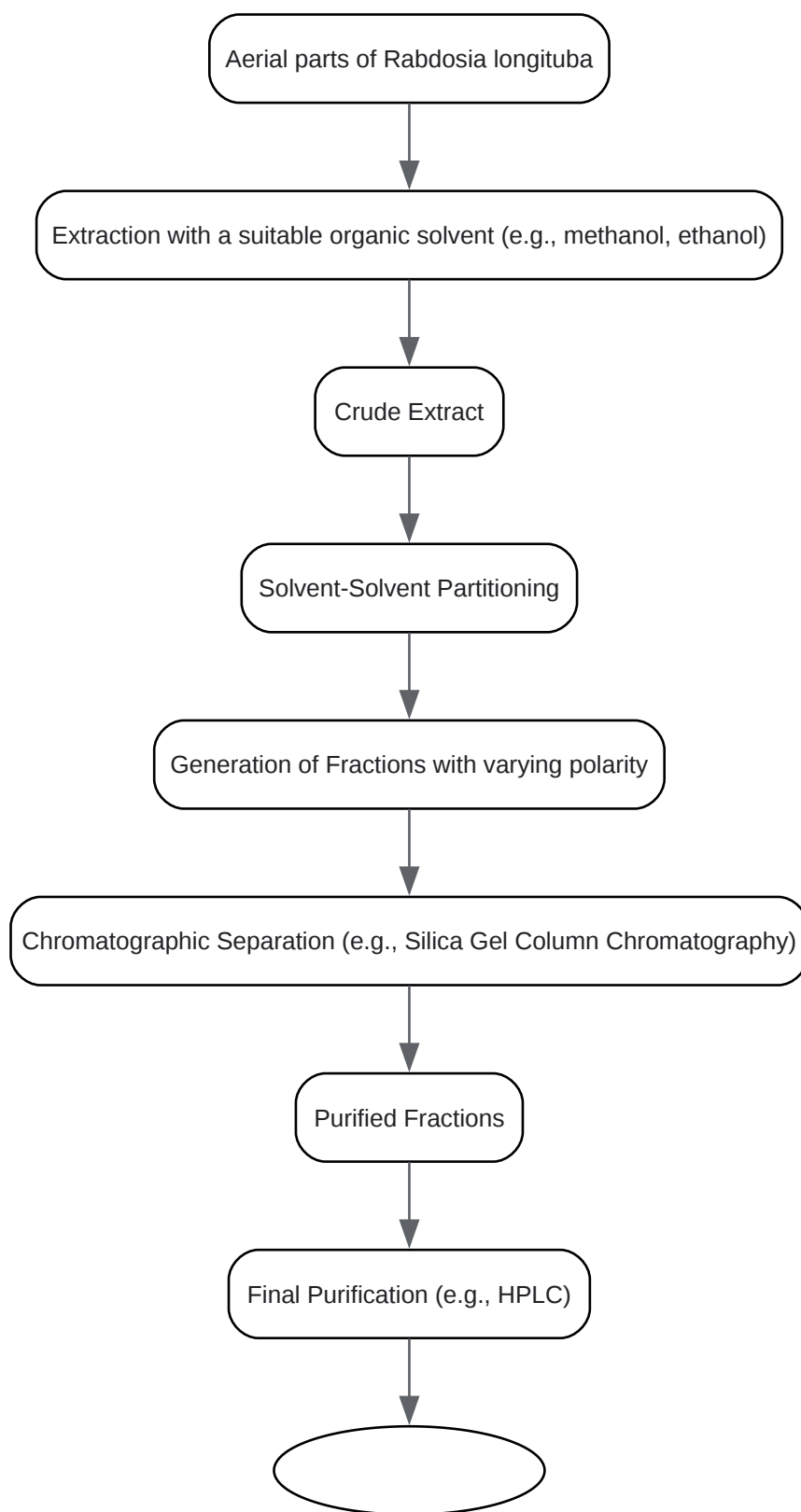
Property	Value	Source
Purity	Typically $\geq 95\%$ (as supplied for research)	[1]
Appearance	Crystalline solid	[1]
Solubility	Information not widely available, likely soluble in organic solvents like DMSO and methanol.	

Isolation and Characterization

Odonicin is a naturally occurring compound isolated from the aerial parts of *Rabdosia longituba*. The isolation of **Odonicin** was reported alongside a new diterpenoid, longirabdosin, and another known compound, trichokaurin.

Experimental Protocols (General Approach)

While the specific, detailed experimental protocol for the isolation and purification of **Odonicin** from the original source is not available in the retrieved documents, a general workflow for the isolation of natural products from plant material can be outlined.



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Figure 1: Generalized workflow for the isolation of **Odonicin**.

Structure Elucidation

The determination of the complex structure of **Odonicin** would have relied on a combination of spectroscopic techniques. Chemical suppliers note that the structure is identified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Techniques for Structure Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to establish the connectivity between different parts of the molecule and to assign the stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and ester ($\text{C}-\text{O}-\text{C}=\text{O}$) groups.
- X-ray Crystallography: In cases where a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

At present, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of **Odonicin**. The search for experimental studies on **Odonicin** did not yield specific results. It is important to distinguish **Odonicin** from the structurally different and more extensively studied compound, Oridonin.

Future research is necessary to explore the potential pharmacological properties of **Odonicin**. A logical starting point for such investigations, given its classification as a diterpenoid, could involve screening for anticancer, anti-inflammatory, or antimicrobial activities.



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Figure 2: Logical progression for investigating the biological activity of **Odonicin**.

Conclusion and Future Directions

Odonicin is a structurally defined diterpenoid isolated from *Rabdosia longituba*. While its chemical structure has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. This technical guide provides the foundational chemical information to enable further research into this promising natural product. Future studies should focus on comprehensive biological screening, and should any significant activity be identified, subsequent investigations into its molecular targets and impact on cellular signaling pathways will be crucial for unlocking its potential therapeutic applications. The detailed experimental protocols for its isolation and complete spectral data from the primary literature would be invaluable for the scientific community.

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References

- 1. researchgate.net [researchgate.net]
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